![molecular formula C19H14ClFN4O2S B2722316 N-(2-chloro-4-fluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021021-06-6](/img/structure/B2722316.png)
N-(2-chloro-4-fluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-fluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H14ClFN4O2S and its molecular weight is 416.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis Applications
Radiolabeled compounds, such as [18F]PBR111, have been synthesized for imaging the translocator protein (18 kDa) with PET, which is significant in studying brain diseases and neuroinflammation. The synthesis involves a series of chemical reactions that allow for labeling with fluorine-18, enabling in vivo imaging through PET. This research indicates the utility of fluorinated compounds in developing radiotracers for neurological research (Dollé et al., 2008).
Antimicrobial Activity
Novel derivatives, specifically thienopyrimidine linked rhodanine derivatives, have been synthesized and demonstrated to possess antibacterial and antifungal potency. These compounds, through various synthetic pathways, exhibit significant minimum inhibitory concentrations (MICs) against common pathogens, suggesting their potential as antimicrobial agents (Kerru et al., 2019).
Anti-inflammatory Activity
The synthesis of N-(3-chloro-4-fluorophenyl) derivatives with anti-inflammatory activity showcases the therapeutic potential of such compounds. These derivatives were evaluated for their anti-inflammatory efficacy, showing significant activity which could lead to new anti-inflammatory medications (Sunder & Maleraju, 2013).
Neuroinflammation Imaging
Pyrazolo[1,5-a]pyrimidines, as ligands for the translocator protein 18 kDa (TSPO), have been synthesized and evaluated for their potential in imaging neuroinflammatory processes. Such compounds, when labeled with fluorine-18, can serve as PET radiotracers, offering insights into neuroinflammatory diseases and potentially aiding in their diagnosis and monitoring (Damont et al., 2015).
Wirkmechanismus
Target of Action
The primary target of the compound N-(2-chloro-4-fluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is the Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the body’s immune response by recognizing foreign substances and passing on appropriate signals to the immune cells .
Mode of Action
N-(2-chloro-4-fluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide interacts with TLR4 and selectively inhibits its intracellular signaling . This interaction suppresses the production of proinflammatory mediators such as cytokines and nitric oxide (NO), which are pivotal in various inflammatory diseases .
Biochemical Pathways
The compound N-(2-chloro-4-fluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide affects the TLR4 signaling pathway . By inhibiting TLR4, it suppresses the downstream production of proinflammatory cytokines and NO . This results in a reduction of inflammation and immune response .
Pharmacokinetics
Its ability to suppress cytokine production in both mouse and human cells suggests that it has good bioavailability and can effectively reach its target sites .
Result of Action
The action of N-(2-chloro-4-fluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide results in a decrease in the production of proinflammatory mediators . This leads to a reduction in inflammation and immune response, which can be beneficial in the treatment of various inflammatory diseases .
Eigenschaften
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O2S/c1-9-5-10(2)23-18-15(9)16-17(28-18)19(27)25(8-22-16)7-14(26)24-13-4-3-11(21)6-12(13)20/h3-6,8H,7H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLCEWMZMJBIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
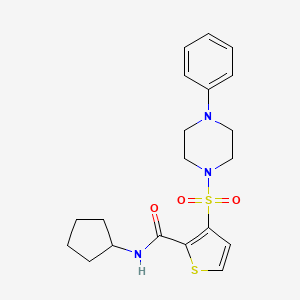
![2-Chloro-N-[1-(1,3-oxazol-2-yl)-2-phenylethyl]propanamide](/img/structure/B2722234.png)
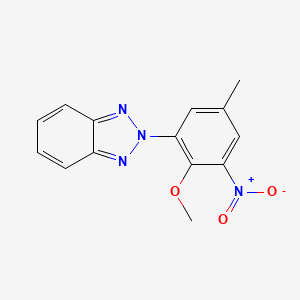
![4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2722237.png)
![Ethyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate](/img/structure/B2722238.png)
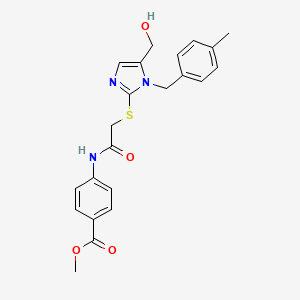
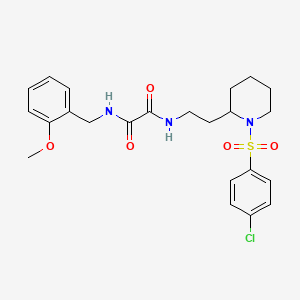

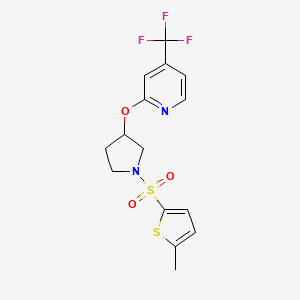
![3-[(2-fluorophenyl)methyl]-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2722249.png)
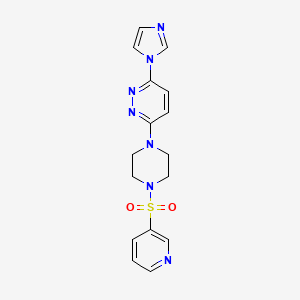

![4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone](/img/structure/B2722255.png)
![(2Z)-2-amino-3-[(E)-[(thiophen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2722256.png)
